molecular formula C25H25NO7S B12439690 beta-D-Glucopyranoside, ethyl 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-4,6-O-[(R)-phenylmethylene]-1-thio-, 3-acetate CAS No. 125520-04-9

beta-D-Glucopyranoside, ethyl 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-4,6-O-[(R)-phenylmethylene]-1-thio-, 3-acetate

Cat. No.: B12439690
CAS No.: 125520-04-9
M. Wt: 483.5 g/mol
InChI Key: PPQPCGYKNOBBLK-KHODRUNXSA-N
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Description

beta-D-Glucopyranoside, ethyl 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-4,6-O-[®-phenylmethylene]-1-thio-, 3-acetate: is a complex organic compound with a unique structure that combines a glucopyranoside moiety with an ethyl group, a deoxy sugar, and a phthalimide derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-D-Glucopyranoside, ethyl 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-4,6-O-[®-phenylmethylene]-1-thio-, 3-acetate typically involves multiple steps:

    Formation of the glucopyranoside core: This step involves the glycosylation of a suitable sugar precursor with an ethyl group.

    Introduction of the deoxy sugar: The deoxygenation of the sugar moiety is achieved using specific reagents and conditions.

    Attachment of the phthalimide derivative: This step involves the reaction of the deoxy sugar with a phthalimide derivative under controlled conditions.

    Formation of the phenylmethylene bridge:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethylene and thio groups.

    Reduction: Reduction reactions can target the carbonyl groups in the phthalimide moiety.

    Substitution: The glucopyranoside moiety can undergo substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions can be facilitated by acids or bases, depending on the specific functional groups involved.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, beta-D-Glucopyranoside, ethyl 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-4,6-O-[®-phenylmethylene]-1-thio-, 3-acetate is studied for its potential interactions with biological macromolecules. It can serve as a probe for studying enzyme-substrate interactions and other biochemical processes.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure may allow it to interact with specific biological targets, leading to the development of new drugs or diagnostic agents.

Industry

In industrial applications, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of beta-D-Glucopyranoside, ethyl 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-4,6-O-[®-phenylmethylene]-1-thio-, 3-acetate involves its interaction with specific molecular targets. These interactions can include binding to enzymes, receptors, or other macromolecules, leading to changes in their activity or function. The exact pathways involved depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of beta-D-Glucopyranoside, ethyl 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-4,6-O-[®-phenylmethylene]-1-thio-, 3-acetate lies in its combination of a glucopyranoside core with a phthalimide derivative and a phenylmethylene bridge. This unique structure allows for specific interactions with biological targets and the potential for diverse applications in various fields.

Properties

CAS No.

125520-04-9

Molecular Formula

C25H25NO7S

Molecular Weight

483.5 g/mol

IUPAC Name

[(2R,4aR,6S,7R,8R,8aS)-7-(1,3-dioxoisoindol-2-yl)-6-ethylsulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate

InChI

InChI=1S/C25H25NO7S/c1-3-34-25-19(26-22(28)16-11-7-8-12-17(16)23(26)29)21(31-14(2)27)20-18(32-25)13-30-24(33-20)15-9-5-4-6-10-15/h4-12,18-21,24-25H,3,13H2,1-2H3/t18-,19-,20-,21-,24-,25+/m1/s1

InChI Key

PPQPCGYKNOBBLK-KHODRUNXSA-N

Isomeric SMILES

CCS[C@H]1[C@@H]([C@H]([C@H]2[C@H](O1)CO[C@H](O2)C3=CC=CC=C3)OC(=O)C)N4C(=O)C5=CC=CC=C5C4=O

Canonical SMILES

CCSC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OC(=O)C)N4C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

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